

Technical Guide: Biosynthesis and Analysis of Fumonisin B2 (FB2)

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Compound of Interest

Compound Name: *Fumonisin B2-13C4*

CAS No.: 1327642-63-6

Cat. No.: B589609

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Executive Summary

Fumonisin B2 (FB2) is a diester polyketide mycotoxin primarily produced by *Fusarium verticillioides* and *Fusarium proliferatum*.^[1] Structurally, it is characterized as a diester of propane-1,2,3-tricarboxylic acid (TCA) and a 2-amino-12,16-dimethylpolyol backbone. Unlike its analogue Fumonisin B1 (FB1), FB2 lacks a hydroxyl group at the C-10 position.^[2] This structural variance is critical, as FB2 acts as a potent inhibitor of ceramide synthase (sphinganine N-acyltransferase), disrupting sphingolipid metabolism and inducing pathologies such as neural tube defects and esophageal cancer.

This guide details the molecular assembly line of FB2, governed by the FUM gene cluster, and provides a validated LC-MS/MS analytical workflow for its detection in complex matrices.

Part 1: The Genetic Architecture (FUM Cluster)

The biosynthesis of FB2 is encoded by the FUM gene cluster, a contiguous 17-gene sequence.^{[3][4]} Regulation is tightly coordinated by the cluster-specific transcription factor Fum21p, a Zn(II)₂Cys₆ DNA-binding protein.

Gene	Enzyme/Protein Function	Role in FB2 Biosynthesis
FUM1	Polyketide Synthase (PKS)	Synthesizes the C18 linear polyketide backbone.[1][5]
FUM8	-Oxoamine Synthase	Condenses the polyketide with L-Alanine.[1][5]
FUM13	SDR (Dehydrogenase)	Reduces the C-3 carbonyl to a hydroxyl group.[6]
FUM3	Dioxygenase	Hydroxylates C-5.
FUM2	P450 Monooxygenase	Hydroxylates C-10 (Inactive/Bypassed in FB2 synthesis).
FUM14	PKS-NRPS Condensation	Catalyzes TCA esterification.
FUM6	P450 Monooxygenase	Involved in backbone oxygenation/desaturation.
FUM19	ABC Transporter	Efflux pump for toxin secretion/self-protection.

Part 2: The Molecular Assembly Line

The synthesis of FB2 follows a "reduction-condensation-modification" logic. The pathway diverges from FB1 synthesis at the C-10 hydroxylation step.[2]

Step 1: Polyketide Backbone Formation (Fum1p)

The process initiates with Fum1p, a highly reducing polyketide synthase (HR-PKS). It catalyzes the condensation of one acetyl-CoA unit with approximately eight malonyl-CoA units.

- Mechanism: Iterative Claisen condensations followed by reduction of the -keto groups.
- Result: A fully reduced, dimethylated C18 linear polyketide chain.

Step 2: Amino Acid Condensation (Fum8p)

Fum8p, a pyridoxal phosphate (PLP)-dependent aminotransferase, performs a critical decarboxylative condensation.

- Substrates: The C18 polyketide + L-Alanine.[5]
- Significance: Unlike sphingolipid biosynthesis which uses serine, *Fusarium* utilizes alanine. This incorporation creates the amine group essential for the toxin's mimicry of sphinganine.
- Product: 2-amino-3-keto-eicosane backbone.

Step 3: Carbonyl Reduction (Fum13p)

The C-3 carbonyl group (originating from the alanine condensation) is reduced to a hydroxyl group by Fum13p, a short-chain dehydrogenase/reductase (SDR).[6]

- Product: 3-hydroxy intermediate (mimicking the sphingoid base headgroup).

Step 4: Differential Hydroxylation (The FB2 Branch)

This is the defining step separating FB1 and FB2.

- Fum3p Activity: Hydroxylates the backbone at C-5.
- Fum2p Inactivity: In FB1 biosynthesis, Fum2p hydroxylates C-10.[2] For FB2, this step is skipped (either due to gene regulation, enzyme specificity, or strain genetics).
- Result: A backbone hydroxylated at C-3 and C-5, but deoxy at C-10.

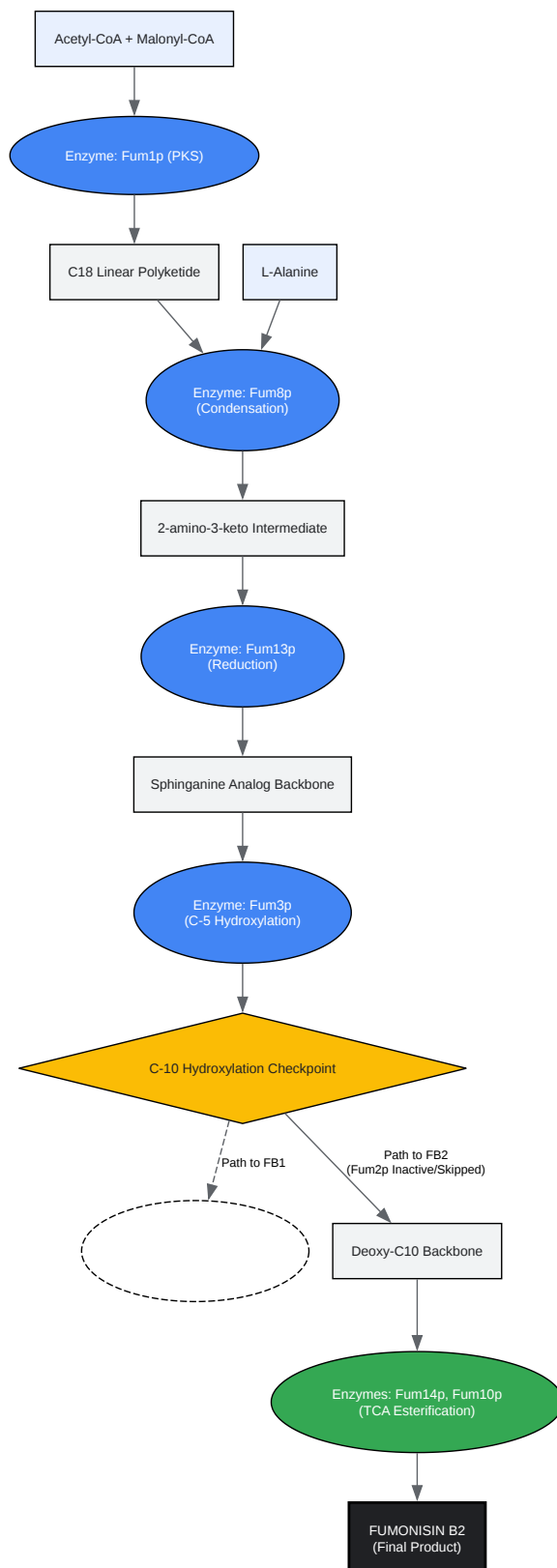
Step 5: Tricarballic Acid (TCA) Esterification

The final maturation involves the attachment of two TCA side chains at C-14 and C-15. This requires a cascade of enzymes including Fum14p (condensation), Fum10p (acyl-CoA synthetase), and Fum7p.

- Mechanism: Activation of TCA to TCA-CoA and subsequent esterification to the hydroxyls of the backbone.

- Final Product: Fumonisin B2.

Diagram: FB2 Biosynthetic Pathway



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Caption: The biosynthetic cascade of Fumonisin B2, highlighting the divergence from FB1 at the C-10 hydroxylation step governed by Fum2p.

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying FB2 requires differentiating it from FB3 (isobaric isomer) and FB1. The following protocol utilizes Strong Anion Exchange (SAX) for cleanup, exploiting the acidic nature of the TCA side chains.

Sample Preparation & Extraction

- Matrix: Corn/Maize flour or culture material.
- Solvent: Acetonitrile:Water:Formic Acid (74:25:1 v/v/v).[7] The acid ensures ionization and disrupts matrix binding.
- Protocol:
 - Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of extraction solvent.
 - Shake vigorously for 20 minutes (orbital shaker).
 - Centrifuge at 4000 x g for 10 minutes.
 - Filter supernatant through a 0.22 µm PTFE filter.

Purification (SAX SPE)

- Column: Strong Anion Exchange (SAX) cartridge (e.g., 500 mg).
- Conditioning: 5 mL Methanol followed by 5 mL Water.
- Loading: Apply 2 mL of filtered extract.
- Washing: Wash with 5 mL Acetonitrile:Water (30:70) to remove neutrals/lipids.

- Elution: Elute FB2 with 5 mL of 1% Formic Acid in Methanol. The acid neutralizes the anionic TCA groups, releasing the toxin.
- Reconstitution: Evaporate to dryness under nitrogen (C) and reconstitute in 500 μ L Mobile Phase A.

LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Ionization: ESI Positive Mode ().
- Transitions (MRM):

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)
Fumonisin B2	706.4	336.4	354.4
Fumonisin B1	722.4	334.4	352.4

Diagram: Analytical Workflow



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Caption: Validated workflow for the extraction and specific detection of Fumonisin B2 using SAX-SPE and LC-MS/MS.

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